Regioselectivity in Enolate Formation: TMS-3,3,3-Trifluoropropionate vs. Non-Fluorinated Analog
The presence of the -CF3 group in Trimethylsilyl 3,3,3-trifluoropropionate completely alters the reaction pathway with trimethylsilyl triflate (Me3SiOTf) compared to its non-fluorinated analog, methyl propionate. This change in regioselectivity is the foundational basis for its use as a synthetic building block [1].
| Evidence Dimension | Product distribution in reaction with Me3SiOTf/Et3N |
|---|---|
| Target Compound Data | 92% yield of desired silyl ketene acetal (from 19F NMR data) |
| Comparator Or Baseline | Methyl propionate gives α-trimethylsilyl ester as the principal product |
| Quantified Difference | Reaction pathway shifts from C-silylation (α-silyl ester formation) to O-silylation (silyl ketene acetal formation) with a 92% yield |
| Conditions | Reaction with trimethylsilyl triflate (Me3SiOTf) and triethylamine (Et3N); analysis by 19F NMR |
Why This Matters
This confirms the compound is not an interchangeable silyl ester but a specific precursor for synthesizing α-CF3 carbonyl derivatives, which is a key decision criterion for procurement in medicinal chemistry.
- [1] Ishikawa, N.; Yokozawa, T. Fluoroalkyl silyl ketene acetals and a process for preparing the same. U.S. Patent 4,482,729, November 13, 1984. View Source
